PYCR1 Inhibition: N‑Methylation Increases Potency 2‑Fold Compared to the Des‑N‑Methyl Analogue
In the same biochemical assay, 2‑(1‑methyl‑1H‑pyrrol‑3‑yl)propanoic acid inhibits recombinant human PYCR1 with an IC₅₀ of 1.61 × 10⁵ nM, whereas the des‑N‑methyl analogue 2‑(1H‑pyrrol‑3‑yl)propanoic acid gives an IC₅₀ of 3.15 × 10⁵ nM . The presence of the N‑methyl group therefore improves potency by approximately 2‑fold.
| Evidence Dimension | PYCR1 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1.61 × 10⁵ nM |
| Comparator Or Baseline | 2‑(1H‑pyrrol‑3‑yl)propanoic acid: IC₅₀ = 3.15 × 10⁵ nM |
| Quantified Difference | ~2‑fold higher potency (lower IC₅₀) for the N‑methyl compound |
| Conditions | Inhibition of 6x‑His‑tagged and SUMO‑tagged human PYCR1 expressed in E. coli BL21(DE3); NADH oxidation readout |
Why This Matters
The 2‑fold potency advantage highlights the critical role of the N‑methyl substituent for PYCR1 target engagement, making the compound more suitable than its des‑methyl congener for cancer‑metabolism probe development.
- [1] BindingDB entries BDBM50522091 and BDBM50522094. IC₅₀ values for PYCR1 inhibition. https://www.bindingdb.org View Source
